Methyl ({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate
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Overview
Description
Methyl 2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a trimethoxybenzoyl group and a methoxyacetate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via Friedel-Crafts acylation using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methoxyacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core may also contribute to the compound’s biological effects by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the benzofuran core.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in terms of possessing aromatic ring systems and potential biological activities.
Uniqueness
Methyl 2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetate is unique due to the combination of the benzofuran core and the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H20O8 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetate |
InChI |
InChI=1S/C21H20O8/c1-24-17-7-12(8-18(25-2)21(17)27-4)20(23)15-10-29-16-6-5-13(9-14(15)16)28-11-19(22)26-3/h5-10H,11H2,1-4H3 |
InChI Key |
LLYWFPBBFDGVGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)OC |
Origin of Product |
United States |
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